molecular formula C18H26BrN3O3 B13986690 1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate CAS No. 405057-77-4

1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate

Cat. No.: B13986690
CAS No.: 405057-77-4
M. Wt: 412.3 g/mol
InChI Key: LGSJHWZEWANPJG-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a bromophenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the bromophenyl group, and the esterification with tert-butyl alcohol. Common reagents used in these reactions include bromine, piperidine, and tert-butyl alcohol, along with various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield 4-bromophenol, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)sulfonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
  • 1-[(2-Bromophenyl)sulfonyl]-2-piperidinecarboxylic acid
  • 1-[(Butylamino)sulfonyl]-4-piperidinecarboxylic acid

Uniqueness

1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group and the piperidine ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.

Properties

CAS No.

405057-77-4

Molecular Formula

C18H26BrN3O3

Molecular Weight

412.3 g/mol

IUPAC Name

tert-butyl 4-[(4-bromophenyl)carbamoyl-methylamino]piperidine-1-carboxylate

InChI

InChI=1S/C18H26BrN3O3/c1-18(2,3)25-17(24)22-11-9-15(10-12-22)21(4)16(23)20-14-7-5-13(19)6-8-14/h5-8,15H,9-12H2,1-4H3,(H,20,23)

InChI Key

LGSJHWZEWANPJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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